molecular formula C10H13B B1617380 [1-(Bromomethyl)propyl]benzene CAS No. 34599-51-4

[1-(Bromomethyl)propyl]benzene

Cat. No.: B1617380
CAS No.: 34599-51-4
M. Wt: 213.11 g/mol
InChI Key: DEESSKCTGAJPNA-UHFFFAOYSA-N
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Description

[1-(Bromomethyl)propyl]benzene is an organic compound with the molecular formula C10H13Br It consists of a benzene ring substituted with a bromomethyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)propyl]benzene typically involves the bromination of 1-propylbenzene. This can be achieved through the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to optimize the production process.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of alcohols, ethers, or amines.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

[1-(Bromomethyl)propyl]benzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of [1-(Bromomethyl)propyl]benzene involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

    Benzyl Bromide: Similar structure with a bromomethyl group attached to a benzene ring.

    1-Bromo-2-phenylethane: Contains a bromine atom attached to a two-carbon chain linked to a benzene ring.

    1-Bromo-3-phenylpropane: Features a bromine atom attached to a three-carbon chain linked to a benzene ring.

Uniqueness: [1-(Bromomethyl)propyl]benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its combination of a bromomethyl group and a propyl group on the benzene ring allows for diverse chemical transformations and applications .

Properties

IUPAC Name

1-bromobutan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEESSKCTGAJPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341913
Record name [1-(Bromomethyl)propyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34599-51-4
Record name [1-(Bromomethyl)propyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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